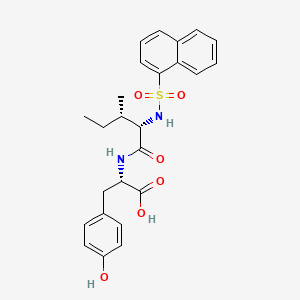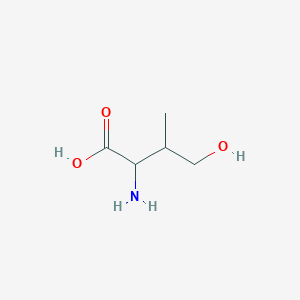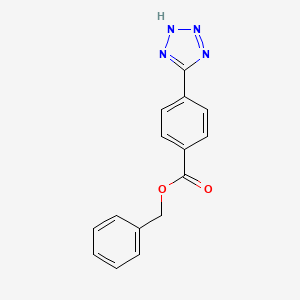
benzyl 4-(2H-tetrazol-5-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that features a benzyl ester linked to a benzoic acid derivative containing a tetrazole ring. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of benzyl alcohol with 4-(2H-tetrazol-5-yl)benzoic acid. This esterification reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can also be employed to speed up the reaction and improve efficiency .
化学反応の分析
Types of Reactions
Benzyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form the corresponding benzoic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute on the tetrazole ring.
Major Products Formed
Oxidation: 4-(2H-tetrazol-5-yl)benzoic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
科学的研究の応用
Benzyl 4-(2H-tetrazol-5-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceuticals.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
作用機序
The mechanism of action of benzyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with biological targets through non-covalent interactions. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic Acid: Similar structure but lacks the benzyl ester group.
5-(4-Carboxyphenyl)tetrazole: Another tetrazole derivative with a carboxylic acid group.
Uniqueness
Benzyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the presence of both the benzyl ester and the tetrazole ring, which provides a combination of properties from both functional groups. This makes it a versatile compound in various chemical and biological applications .
特性
CAS番号 |
651769-12-9 |
|---|---|
分子式 |
C15H12N4O2 |
分子量 |
280.28 g/mol |
IUPAC名 |
benzyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C15H12N4O2/c20-15(21-10-11-4-2-1-3-5-11)13-8-6-12(7-9-13)14-16-18-19-17-14/h1-9H,10H2,(H,16,17,18,19) |
InChIキー |
KWUMCEPDXUKFMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane)](/img/structure/B12522319.png)


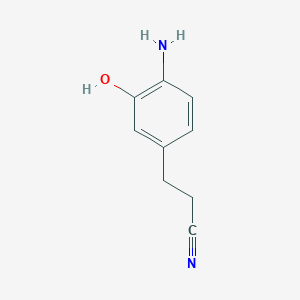

![3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B12522359.png)
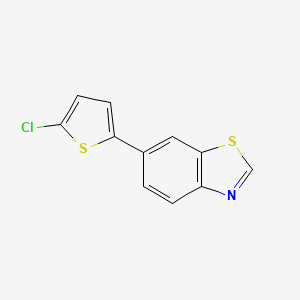

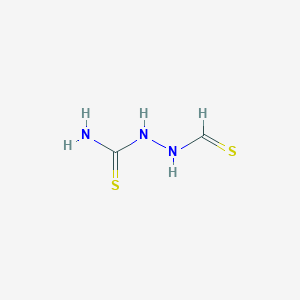
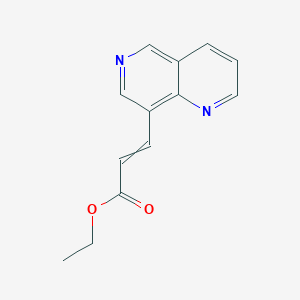
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)
